S-(-)-Aminoglutethimide D-Tartrate Salt
Description
S-(-)-Aminoglutethimide D-Tartrate Salt (CAS 57288-04-7) is a nonsteroidal aromatase inhibitor that blocks adrenal steroidogenesis by targeting cytochrome P450 enzymes, particularly CYP11A1, which catalyzes the conversion of cholesterol to pregnenolone . This compound is the dextrorotatory enantiomer of aminoglutethimide, a first-generation aromatase inhibitor. Its primary clinical applications include the treatment of hormone-responsive advanced breast cancer in postmenopausal women and Cushing’s syndrome due to its ability to suppress cortisol synthesis . The D-tartrate salt form enhances solubility and bioavailability, critical for oral administration .
Aminoglutethimide’s mechanism involves competitive inhibition of aromatase, reducing estrogen synthesis, and suppressing adrenal glucocorticoid production by blocking cholesterol side-chain cleavage .
Properties
CAS No. |
57288-04-7 |
|---|---|
Molecular Formula |
C₁₇H₂₂N₂O₈ |
Molecular Weight |
382.37 |
Synonyms |
S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of aminoglutethimide, which is then reacted with D-tartaric acid to form the diastereomeric salt. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques. These methods include crystallization and chromatography to separate the desired enantiomer from the racemic mixture. The use of D-tartaric acid as a resolving agent is crucial in this process, as it forms a stable diastereomeric salt with the S-(-)-enantiomer .
Chemical Reactions Analysis
Types of Reactions
S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the aminoglutethimide moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common, where functional groups on the aminoglutethimide are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Breast Cancer Treatment
S-(-)-Aminoglutethimide has been utilized in the treatment of advanced breast cancer. Its ability to lower estrogen levels makes it effective in managing hormone-receptor-positive breast tumors. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes when used as part of a combination therapy with other agents like hydrocortisone .
Cushing's Syndrome Management
This compound is also indicated for the management of Cushing's syndrome, a condition characterized by excessive cortisol production. By suppressing adrenal steroid synthesis, S-(-)-Aminoglutethimide can alleviate symptoms associated with hypercortisolism . It has been shown to effectively reduce plasma cortisol levels and improve clinical symptoms in patients suffering from this disorder .
Prostate Cancer
In addition to breast cancer, S-(-)-Aminoglutethimide has been explored for its potential in treating advanced prostate cancer. Studies indicate that it can induce a state akin to "medical adrenalectomy," thereby reducing androgen levels that fuel prostate cancer growth .
Endocrine Disorders
The compound’s ability to alter adrenal function has implications for treating various endocrine disorders. It has been noted that S-(-)-Aminoglutethimide can help manage conditions resulting from adrenal overactivity by modulating hormone levels effectively .
Case Studies
Mechanism of Action
The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves its interaction with specific molecular targets. In the case of its use as an aromatase inhibitor, the compound binds to the aromatase enzyme, preventing the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone-dependent cancers . The molecular pathways involved include the inhibition of the aromatase enzyme and subsequent reduction in estrogen synthesis .
Comparison with Similar Compounds
Efficacy in Breast Cancer
- Aminoglutethimide + Hydrocortisone: Objective response rate: 47% in first-line metastatic breast cancer . Median survival: 41+ weeks for responders vs. 11 weeks for non-responders .
- Tamoxifen: Response rate: 28% as first-line therapy; reduced to 19% when crossed over from aminoglutethimide .
- Drug Interaction : Co-administration with tamoxifen reduces tamoxifen serum concentrations by inducing CYP3A4-mediated metabolism, diminishing efficacy .
Comparison with Triazole-Class Inhibitors
| Parameter | Aminoglutethimide | Letrozole/Anastrozole |
|---|---|---|
| Response Rate | 19–47% (dependent on line of therapy) | 30–50% (first-line) |
| Toxicity | High (requires glucocorticoid replacement) | Low (hot flashes, arthralgia) |
| Specificity | Broad (CYP11A1, aromatase) | High (CYP19A1-specific) |
| Adrenal Impact | Suppresses glucocorticoid synthesis | No adrenal suppression |
Mechanistic Distinctions
- Aminoglutethimide Class: Broadly inhibits early steroidogenesis (e.g., pregnenolone synthesis) and aromatase, leading to adrenal insufficiency .
- Triazole Class : Selective for aromatase (CYP19A1), sparing other steroidogenic pathways, reducing toxicity .
Enantiomeric Considerations
The S-(-)-enantiomer demonstrates higher aromatase inhibition efficacy compared to the R-(+) form, which is less active and more toxic. The D-tartrate salt improves pharmacokinetics over the L-tartrate form, though both are less utilized due to the advent of third-generation inhibitors .
Biological Activity
S-(-)-Aminoglutethimide D-Tartrate Salt is a significant compound in the realm of endocrine modulation and cancer treatment. This article delves into its biological activity, focusing on its mechanisms, clinical applications, and research findings.
- Chemical Name : this compound
- CAS Number : 57288-04-7
- Molecular Formula : C17H22N2O8
- Molecular Weight : 382.37 g/mol
This compound primarily functions as an aromatase inhibitor and an adrenal steroidogenesis blocker . Its mechanisms include:
- Inhibition of Aromatase : It competitively inhibits the aromatase enzyme, which converts androgens (such as testosterone) into estrogens. This reduction in estrogen levels is particularly beneficial in treating hormone-sensitive cancers, such as breast cancer .
- Blocking Steroidogenesis : The compound inhibits the cytochrome P450scc (CYP11A1) enzyme, crucial for converting cholesterol to pregnenolone, thereby reducing the production of adrenal steroids like cortisol and testosterone .
Clinical Applications
This compound has been explored for various clinical applications:
- Breast Cancer Treatment : It has shown efficacy in reducing tumor growth in estrogen-dependent cancers. Studies indicate that it produces objective disease regression in approximately 32% of postmenopausal patients with metastatic breast carcinoma .
- Cushing's Syndrome Management : The compound is also indicated for patients with Cushing's syndrome, where it can lead to clinical improvement in about 56% of cases, particularly among those with adrenal tumors .
Efficacy in Oncology
A study demonstrated that S-(-)-Aminoglutethimide significantly reduced estrogen levels in postmenopausal women with breast carcinoma, leading to decreased tumor proliferation rates . Another research highlighted its dual action, making it a unique candidate for conditions requiring comprehensive hormonal modulation.
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Letrozole | Aromatase inhibitor | Selective for estrogen synthesis |
| Anastrozole | Aromatase inhibitor | Non-steroidal; used primarily in breast cancer |
| Exemestane | Aromatase inhibitor | Steroidal; irreversible inhibition |
| This compound | Aromatase & adrenal steroidogenesis blocker | Dual action enhances therapeutic potential |
Pharmacokinetics
S-(-)-Aminoglutethimide is rapidly absorbed from the gastrointestinal tract with a bioavailability equivalent to that of its solution form. It is extensively metabolized in the liver, with 34-54% excreted unchanged within the first 48 hours post-administration .
Q & A
Q. What is the mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt, and how can it be experimentally validated in steroidogenesis inhibition studies?
this compound primarily inhibits aromatase, an enzyme critical in estrogen biosynthesis, and exhibits secondary inhibitory effects on adrenal desmolase (cholesterol side-chain cleavage enzyme). Methodologically, in vitro assays using human placental microsomes or adrenal cortex homogenates can quantify aromatase activity via tritiated water release from [3H]-androstenedione. Adrenal desmolase inhibition can be assessed by measuring pregnenolone production via HPLC or LC-MS. Concurrent glucocorticoid replacement (e.g., hydrocortisone) is required to prevent compensatory ACTH-driven adrenal hyperplasia in in vivo models .
Q. What analytical techniques are recommended for characterizing the enantiomeric purity and salt form stability of this compound?
Chiral HPLC using columns like Chiralcel OJ-H is critical for verifying enantiomeric purity (>99% ee). Specific rotation measurements ([α]D) in polar solvents (e.g., water or ethanol) confirm optical activity. For salt stability, thermogravimetric analysis (TGA) and X-ray crystallography validate hydration states and crystallinity. Differential scanning calorimetry (DSC) can assess melting point consistency (e.g., 165–168°C) .
Q. How should preclinical models be designed to evaluate the pharmacokinetics of the D-tartrate salt form compared to other salts?
Use a crossover design in rodent models to compare bioavailability. Administer equimolar doses of S-(-)-Aminoglutethimide D-Tartrate and alternative salts (e.g., hydrochloride) intravenously and orally. Plasma samples analyzed via LC-MS/MS at timed intervals will determine parameters like Cmax, Tmax, and AUC. Include control groups with co-administered hydrocortisone to mimic clinical glucocorticoid replacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data, such as similar response rates but divergent side effect profiles between S-(-)-Aminoglutethimide and other aromatase inhibitors?
Adopt a meta-analysis framework with stratified randomization in multicenter trials. Pool data from studies like the Williams et al. (1987) Trilostane-Aminoglutethimide crossover trial . Use multivariate regression to isolate variables (e.g., patient age, prior therapies) influencing side effects (e.g., rash vs. gastrointestinal toxicity). Mechanistic studies comparing enzyme inhibition kinetics (Ki values) and off-target receptor interactions (e.g., GABAergic effects for drowsiness) can clarify enantiomer-specific disparities .
Q. What experimental design optimizes the comparison of S-(-)-Aminoglutethimide D-Tartrate with its R-(+) enantiomer in terms of potency and metabolic stability?
Conduct a dual-arm, double-blind study using enantiomerically pure batches. In vitro: Measure IC50 values for aromatase inhibition in hormone-dependent cell lines (e.g., MCF-7). In vivo: Use ovariectomized rodent models with xenografted estrogen-sensitive tumors. Monitor tumor regression rates and plasma estrogen levels via ELISA. For metabolic stability, incubate enantiomers with liver microsomes and quantify half-life using UPLC-MS .
Q. How can synergistic combinations of S-(-)-Aminoglutethimide D-Tartrate with other adrenal suppressants be systematically evaluated?
Employ a factorial design testing pairwise combinations (e.g., with Trilostane or ketoconazole). Endpoints include adrenal steroid panel quantification (cortisol, DHEA-S) via LC-MS and tumor growth metrics in PDX models. Dose-response matrices and Chou-Talalay synergy scores (CompuSyn software) identify additive or antagonistic effects. Include glucocorticoid rescue arms to differentiate efficacy from adrenal insufficiency artifacts .
Q. What statistical approaches are most robust for analyzing multicenter crossover studies involving this compound?
Use mixed-effects models to account for inter-site variability and repeated measures. For time-to-event endpoints (e.g., disease progression), Cox proportional hazards regression with frailty terms adjusts for center-specific baseline risks. Sensitivity analyses should exclude centers with protocol deviations, and bootstrapping validates confidence intervals for small sample sizes (e.g., n < 50) .
Q. How should researchers address challenges in standardizing qualitative analysis of salt forms across laboratories?
Develop a harmonized protocol referencing pharmacopeial guidelines (e.g., USP43, Ph. Eur. 9.0). Key steps include:
- Purity : IR spectroscopy with KBr pellets for functional group verification.
- Hydration : Karl Fischer titration for water content.
- Contaminants : ICP-MS for heavy metals (limit: ≤0.0005% Pb).
Cross-validate results via inter-laboratory round-robin testing and report %RSD for critical parameters (e.g., specific rotation: ±0.5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
